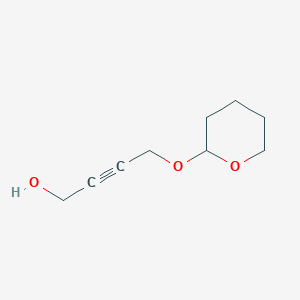

4-(oxan-2-yloxy)but-2-yn-1-ol

Description

Contextualization within Modern Organic Synthesis

In the realm of contemporary organic synthesis, the emphasis lies on the development of concise and elegant synthetic routes. This has led to a growing appreciation for building blocks that possess multiple, orthogonally reactive functional groups. 4-(oxan-2-yloxy)but-2-yn-1-ol, with its protected primary alcohol, a reactive primary alcohol, and an internal alkyne, epitomizes such a scaffold. The tetrahydropyranyl (THP) ether serves as a common and robust protecting group for one of the hydroxyl groups of but-2-yne-1,4-diol, allowing for the selective manipulation of the remaining free hydroxyl group and the alkyne functionality.

A key aspect of its utility is the chemoselective transformations it can undergo. For instance, the free hydroxyl group can be readily oxidized, esterified, or converted into a leaving group, while the alkyne can participate in a myriad of reactions, including transition-metal-catalyzed cross-couplings, cycloadditions, and reductions. This multi-faceted reactivity profile positions this compound as a valuable intermediate in the synthesis of a diverse array of organic molecules.

The synthesis of this compound is itself an illustration of fundamental organic reactions. It is typically prepared from the commercially available but-2-yne-1,4-diol through a monosubstitution reaction with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. rsc.org This straightforward preparation further enhances its appeal as a starting material in multi-step syntheses.

Table 1: Synthesis and Spectroscopic Data of this compound rsc.org

| Property | Value |

| Starting Materials | But-2-yne-1,4-diol, 3,4-Dihydro-2H-pyran (DHP) |

| Catalyst | p-Toluenesulfonic acid (pTSOH) |

| Solvent | Dichloromethane (B109758) (CH2Cl2) |

| Yield | 52% |

| Appearance | Colorless oil |

| ¹H NMR (300 MHz, CDCl₃) δ | 1.4-1.9 (m, 6H), 2.4-2.6 (m, 1H, OH), 3.5-3.6 (m, 1H), 3.8-3.9 (m, 1H), 4.2-4.4 (m, 4H), 4.79 (s, 1H) |

| ¹³C NMR (75 MHz, CDCl₃) δ | 18.9, 25.2, 30.1, 50.9, 54.3, 61.9, 81.4, 84.4, 96.8 |

| MS (CI) m/z (%) | 171 (M⁺+1, 53), 85 (THP⁺, 100) |

Significance of Multifunctional Alkyne Scaffolds in Chemical Research

Multifunctional alkyne scaffolds are foundational to the construction of complex organic molecules, including natural products and pharmaceuticals. The inherent reactivity of the carbon-carbon triple bond allows for a diverse range of transformations. These include, but are not limited to:

Click Chemistry: The alkyne functionality is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, enabling the facile construction of triazole-containing structures.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, a powerful tool for building complex carbon skeletons.

Hydration: The hydration of the alkyne can lead to the formation of ketones or aldehydes, depending on the reaction conditions and the substitution pattern of the alkyne. libretexts.org

Reduction: Alkynes can be selectively reduced to either cis- or trans-alkenes, or fully saturated to alkanes, providing stereochemical control in a synthetic sequence.

Alkyne Zipper Reaction: This isomerization reaction can be used to move the position of the triple bond within a carbon chain, offering strategic advantages in synthesis. mdpi.com

The presence of additional functional groups, such as the hydroxyl group in this compound, further expands the synthetic possibilities. This hydroxyl group can direct certain reactions, participate in intramolecular cyclizations, or serve as a handle for attachment to solid supports or other molecules. For example, research has shown the use of 4-((tetrahydro-2H-pyran-2-yl)oxy)but-2-yn-1-ol in the preparation of more elaborate structures like 4-((tetrahydro-2H-pyran-2-yl)oxy)but-2-yn-1-yl 3-phenylpropiolate, demonstrating its utility as a building block. ku.edu

Overview of Prior Research Directions Concerning Analogous Systems

The synthetic strategies employed for this compound are part of a broader field of research focused on the protection and manipulation of polyfunctional molecules. The use of the tetrahydropyranyl (THP) group to protect alcohols is a well-established and widely used method in organic synthesis due to its ease of installation and removal under specific acidic conditions. mdpi.com

Research on analogous propargyl alcohols, which are compounds containing a hydroxyl group adjacent to a triple bond, has been extensive. These motifs are found in numerous natural products and are valuable intermediates in organic synthesis. The hydroxyl group in these systems can be used to direct the stereochemical outcome of reactions at the alkyne or can be transformed into other functional groups. libretexts.org

Furthermore, the concept of using bifunctional building blocks is a cornerstone of convergent synthesis, a strategy that involves the independent synthesis of fragments of a target molecule, which are then coupled together. This approach is often more efficient and allows for greater flexibility in the synthesis of analogues. The compound this compound is an ideal candidate for such strategies, as the two distinct hydroxyl groups (one protected, one free) and the alkyne moiety can be sequentially and selectively elaborated. This is exemplified in the total synthesis of complex natural products where similar propargyl alcohol derivatives are key intermediates. ethz.chmdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(oxan-2-yloxy)but-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1,3,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEMUTURTYPBIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC#CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456006 | |

| Record name | 4-(tetrahydro-pyran-2-yloxy)-but-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64244-47-9 | |

| Record name | 4-(tetrahydro-pyran-2-yloxy)-but-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Oxan 2 Yloxy but 2 Yn 1 Ol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-(oxan-2-yloxy)but-2-yn-1-ol reveals a straightforward and logical path for its synthesis. The primary disconnection involves the tetrahydropyranyl (THP) ether linkage. This is a standard protecting group strategy, suggesting the target molecule can be synthesized from a symmetric diol precursor.

The key disconnections are:

C-O Bond Disconnection (Protecting Group): The ether bond between the butynediol backbone and the tetrahydropyranyl group is the most logical first disconnection. This points to but-2-yne-1,4-diol and 3,4-dihydropyran (DHP) as the precursor synthons. This step is a protection reaction.

C-C Bond Disconnection (Backbone Assembly): The but-2-yne-1,4-diol backbone can be further disconnected at the C-C triple bond. A common and industrially significant approach involves the reaction of acetylene (B1199291) with two equivalents of formaldehyde (B43269). wikipedia.orgyoutube.com

This analysis simplifies the synthesis into two main stages: the formation of the C4 alkyne diol backbone and the subsequent selective mono-protection of one of the hydroxyl groups.

Alkynylation Strategies for But-2-yn-1-ol Backbone Assembly

The core of this compound is the but-2-yne-1,4-diol framework. Its assembly is a critical step, primarily achieved through alkynylation reactions.

Coupling Reactions for Alkyne Formation

The most prevalent industrial method for synthesizing but-2-yne-1,4-diol is the Reppe synthesis. wikipedia.orgatamanchemicals.com This process involves the reaction of acetylene with formaldehyde under pressure and elevated temperatures, typically utilizing a copper acetylide catalyst, often supported on silica (B1680970) or other materials. wikipedia.orgatamanchemicals.com

Reaction: 2 CH₂O + HC≡CH → HOCH₂C≡CCH₂OH wikipedia.org

While the Reppe process is dominant, other coupling strategies are employed in academic and smaller-scale syntheses. The Favorsky reaction, which involves the base-catalyzed addition of a terminal alkyne to a ketone or aldehyde, provides a related route. researchgate.net For substituted analogs, modern cross-coupling reactions like the Sonogashira coupling, which pairs a terminal alkyne with an organohalide using a palladium-copper co-catalyst system, can be used to construct the alkyne bond. researchgate.net However, for the parent but-2-yne-1,4-diol, the Reppe synthesis remains the most direct method. wikipedia.orgatamanchemicals.com

Protecting Group Chemistry of the Alcohol Functionality

The selective synthesis of this compound from the symmetric but-2-yne-1,4-diol hinges on effective mono-protection. The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols due to its stability under a range of conditions and its ease of installation and removal. rsc.orgorganic-chemistry.org

Tetrahydropyranyl (THP) Ether Formation Mechanisms

The formation of a THP ether proceeds via the acid-catalyzed addition of an alcohol to 3,4-dihydropyran (DHP). youtube.com The mechanism involves the following key steps:

Protonation of Dihydropyran: An acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS), protonates the alkene of DHP. youtube.comwikipedia.org This protonation occurs at the carbon further from the ring oxygen to form a resonance-stabilized oxocarbenium ion. youtube.com

Nucleophilic Attack: The alcohol (in this case, one of the hydroxyl groups of but-2-yne-1,4-diol) acts as a nucleophile, attacking the carbocation. youtube.comarkat-usa.org

Deprotonation: The resulting protonated ether is deprotonated, typically by the conjugate base of the acid catalyst or another weak base in the mixture, to yield the final THP ether product and regenerate the acid catalyst. youtube.com

The reaction is an equilibrium process. To drive it towards product formation, DHP is often used in slight excess. The selective mono-protection of but-2-yne-1,4-diol can be achieved by carefully controlling the stoichiometry, using approximately one equivalent of DHP relative to the diol.

Stereochemical Considerations in THP Ether Installation

The installation of a THP group introduces a new stereocenter at the C2 position of the oxane ring (the former vinylic carbon of DHP). organic-chemistry.org The starting material, but-2-yne-1,4-diol, is achiral. However, the C2 of the THP ether is a prochiral center that becomes chiral upon reaction. numberanalytics.com

When DHP reacts with an achiral alcohol like but-2-yne-1,4-diol, the product, this compound, is formed as a racemic mixture of two enantiomers. If the starting alcohol were already chiral, the reaction would produce a mixture of diastereomers, which can complicate purification and characterization. organic-chemistry.orgwikipedia.org In the context of synthesizing the target compound from achiral precursors, the product is a racemate, which is often suitable for subsequent reactions where the stereochemistry of the protecting group is irrelevant.

Optimization of Reaction Conditions and Yields in Academic Contexts

In academic settings, the optimization of the mono-tetrahydropyranylation of but-2-yne-1,4-diol focuses on maximizing the yield of the mono-protected product while minimizing the formation of the di-protected byproduct and the recovery of unreacted starting material.

Key parameters for optimization include:

Catalyst Choice and Loading: While strong acids like sulfuric acid can be used, milder catalysts like p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS), or Lewis acids such as bismuth triflate are often preferred to prevent side reactions or degradation of the starting material. organic-chemistry.orgwikipedia.org Heterogeneous catalysts like zeolite H-beta or silica-supported perchloric acid have also been shown to be effective, offering advantages in terms of simplified workup and catalyst recyclability. organic-chemistry.org

Solvent: The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), or acetone. arkat-usa.org Solvent choice can influence reaction rates and selectivity.

Temperature: The reaction is often run at room temperature or slightly below to enhance selectivity for the mono-protected product. wikipedia.org

Stoichiometry: Precise control over the stoichiometry of DHP (ideally 1.0 equivalent) is crucial for maximizing the yield of the desired mono-adduct.

The table below summarizes findings from various studies on the tetrahydropyranylation of alcohols, which are applicable to the synthesis of the title compound.

| Catalyst | Solvent | Conditions | Typical Yields (Mono-adduct) | Reference |

| p-Toluenesulfonic acid (TsOH) | Dichloromethane (CH₂Cl₂) | Room Temperature | Good to Excellent | wikipedia.org |

| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (CH₂Cl₂) | Room Temperature | Good, milder conditions | wikipedia.org |

| Bismuth Triflate Bi(OTf)₃ | Solvent-free | Room Temperature | High | organic-chemistry.org |

| Zeolite H-beta | Dichloromethane (CH₂Cl₂) | Room Temperature | High, recyclable catalyst | organic-chemistry.org |

| Silica-supported HClO₄ | Solvent-free | Room Temperature | High, heterogeneous | organic-chemistry.org |

By carefully tuning these conditions, researchers can achieve high yields of this compound, making it readily available for further synthetic transformations.

Principles of Sustainable Synthesis in Route Design for this compound

The design of synthetic routes with a focus on sustainability is guided by the twelve principles of green chemistry. Analyzing the common synthesis of this compound through this lens reveals both strengths and areas for potential improvement.

Atom Economy The principle of atom economy emphasizes maximizing the incorporation of all materials from the reactants into the final product. The synthesis of this compound from but-2-yne-1,4-diol and DHP is an addition reaction. Theoretically, all atoms from both reactants are incorporated into the desired product, leading to a 100% atom economy. This makes the reaction highly efficient from an atom-utilization perspective. guidechem.com

Catalysis The use of a catalyst in small amounts is preferable to stoichiometric reagents. nih.gov The synthesis employs a catalytic quantity of p-toluenesulfonic acid, which aligns with this principle. rsc.org Catalytic processes reduce the amount of waste generated compared to reactions that require a full equivalent of a reagent.

Use of Renewable Feedstocks A key goal of green chemistry is the use of starting materials derived from renewable sources rather than depletable fossil fuels. d-nb.infoatamankimya.com

But-2-yne-1,4-diol: This starting material is commercially produced via the Reppe synthesis, which uses acetylene and formaldehyde as reactants. chemeurope.com These are typically derived from fossil fuels like natural gas. d-nb.info There is ongoing research into producing related chemicals like 1,4-butanediol (B3395766) from bio-based sources such as sugars or succinic acid, which could provide a more sustainable route in the future. acs.orgresearchgate.net

Safer Solvents and Auxiliaries The choice of solvent significantly impacts the environmental footprint of a chemical process. The documented synthesis utilizes dichloromethane (CH2Cl2), a halogenated solvent that is recognized as hazardous and poses environmental and health risks. rsc.org A greener approach would involve replacing dichloromethane with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable feedstocks, or minimizing solvent use altogether. atamankimya.commdpi.com

Reduction of Derivatives Green chemistry principles advocate for minimizing or avoiding the use of protecting groups to reduce the number of synthetic steps and the associated waste. mdpi.com The synthesis of this compound is, by its nature, a protection step. While this protection is often necessary for subsequent selective transformations, a truly sustainable approach would explore catalyst systems or reaction conditions that could differentiate between the two hydroxyl groups of but-2-yne-1,4-diol without the need for a separate protection-deprotection sequence. jchemlett.com

The following table summarizes the application of key green chemistry principles to the synthesis of this compound.

Table 2: Sustainable Synthesis Analysis

| Green Chemistry Principle | Application in the Synthesis of this compound | Potential for Improvement |

|---|---|---|

| Atom Economy | High (theoretically 100%) as it is an addition reaction. guidechem.com | The reaction is already highly efficient in this regard. |

| Catalysis | Uses a catalytic amount of p-toluenesulfonic acid, avoiding stoichiometric reagents. rsc.orgnih.gov | Explore solid acid catalysts for easier separation and recycling. |

| Use of Renewable Feedstocks | Starting materials are typically derived from petrochemical sources. d-nb.infochemeurope.com | Develop routes from biomass-derived but-2-yne-1,4-diol and DHP. acs.orgresearchgate.net |

| Safer Solvents | Dichloromethane (CH2Cl2) is a hazardous solvent. rsc.org | Replace with greener solvents like 2-MeTHF or conduct the reaction under solvent-free conditions. mdpi.com |

| Reduce Derivatives | The synthesis is a protection step, adding a derivative to the molecule. mdpi.com | Investigate selective catalytic methods that could eliminate the need for protection. jchemlett.com |

Chemical Transformations and Reactivity of 4 Oxan 2 Yloxy but 2 Yn 1 Ol

Reactions at the Primary Alcohol Functionality

Esterification and Etherification Reactions

The primary alcohol functionality of 4-(oxan-2-yloxy)but-2-yn-1-ol readily undergoes esterification and etherification reactions, allowing for the introduction of a wide variety of substituents.

Esterification:

Standard esterification conditions can be employed to convert the primary alcohol into its corresponding esters. These reactions are typically carried out by treating the alcohol with a carboxylic acid, acid chloride, or anhydride (B1165640) in the presence of a suitable catalyst or base.

Yamaguchi Esterification: This method is effective for the formation of esters from sterically hindered alcohols. google.com

Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) are commonly used for efficient ester formation. rsc.org

These esterification reactions are generally high-yielding and allow for the incorporation of various functionalities into the molecule.

Etherification:

The hydroxyl group can also be converted into an ether. Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base like sodium hydride to form the alkoxide, followed by reaction with an alkyl halide, is a common method.

Benzyl (B1604629) Ethers (Bn): Formation of benzyl ethers can be achieved using benzyl bromide in the presence of a strong base. These are robust protecting groups stable under many conditions. fiveable.me

Silyl (B83357) Ethers: A variety of silyl ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers, can be formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. These groups offer a range of stabilities and can be selectively removed. libretexts.org

Derivatization for Further Functionalization

The versatile structure of this compound allows for its derivatization into a range of other functional groups, expanding its utility in synthesis.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. For instance, Swern oxidation or the use of pyridinium (B92312) chlorochromate (PCC) can yield the aldehyde, while stronger oxidants like Jones reagent will produce the carboxylic acid.

Halogenation: The alcohol can be converted to an alkyl halide. For example, reaction with thionyl chloride or phosphorus tribromide can yield the corresponding alkyl chloride or bromide, respectively. These halides can then participate in nucleophilic substitution reactions.

Nicholas Reaction: The alkyne functionality can be complexed with dicobalt octacarbonyl. This complexation stabilizes a propargylic carbocation, allowing for a range of nucleophilic additions. The cobalt complex can be subsequently removed to regenerate the alkyne. nih.gov

Selective Deprotection Strategies for the THP Ether

The tetrahydropyranyl (THP) ether is a commonly used protecting group for alcohols due to its ease of installation and general stability to a variety of reaction conditions, including those that are strongly basic, involve organometallics, or utilize hydrides. organic-chemistry.org The selective removal of the THP group from this compound is a crucial step in many synthetic sequences, allowing for the unmasking of the propargylic alcohol for further transformations.

Acid-Catalyzed THP Cleavage Methodologies

The most common method for the deprotection of THP ethers is through acid-catalyzed hydrolysis or alcoholysis. organic-chemistry.org This is typically achieved under mild acidic conditions. nih.gov

A variety of acid catalysts can be employed for this purpose:

| Catalyst | Conditions | Reference |

| Pyridinium p-toluenesulfonate (PPTS) | Alcoholic solvents | nih.gov |

| p-Toluenesulfonic acid (PTSA) | Methanol | rsc.org |

| Trifluoroacetic acid (TFA) | CH2Cl2, often with scavengers | nih.gov |

| Hydrochloric acid (HCl) | Aqueous solution | nih.gov |

| Boron trifluoride etherate (BF3·Et2O) | - | nih.gov |

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Acetonitrile | acs.org |

| Bismuth triflate | Solvent-free | organic-chemistry.org |

The choice of acid and solvent system can be tailored to the specific substrate and the presence of other acid-sensitive functional groups in the molecule. For example, using a mild acid like PPTS in an alcoholic solvent is a common and effective method for cleaving the THP ether without affecting other sensitive groups. nih.gov

Cascade and Multicomponent Reactions Featuring this compound

The unique combination of functional groups in this compound makes it an attractive component in cascade and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single pot, which is highly efficient and atom-economical. rsc.orgresearchgate.net

Cascade Reactions:

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of the first reaction is the substrate for the next. The alkyne and alcohol functionalities of this compound can be designed to participate in such sequences. For example, an initial reaction at the alcohol, such as an oxidation to the aldehyde, could be followed by an intramolecular cyclization involving the alkyne.

While specific examples solely featuring this compound in cascade reactions are not prevalent in the searched literature, its structural motifs are found in substrates for powerful cascade processes. For instance, related propargyl alcohols are precursors for palladium-catalyzed carbonylative double cyclizations to form indole (B1671886) derivatives. beilstein-journals.org

Multicomponent Reactions (MCRs):

MCRs are one-pot processes where three or more starting materials react to form a product that incorporates most of the atoms of the reactants. nih.gov The alcohol and alkyne moieties of this compound can each serve as a reactive handle in various MCRs.

Ugi and Passerini Reactions: The primary alcohol of this compound can be a key component in isocyanide-based MCRs like the Ugi and Passerini reactions. nih.gov In a Passerini reaction, the alcohol, an aldehyde or ketone, and an isocyanide react to form an α-acyloxy carboxamide. In the Ugi four-component reaction, an amine is also included to yield an α-acylamino carboxamide. nih.gov

A³ Coupling (Alkyne-Aldehyde-Amine): The terminal alkyne, after deprotection of the silyl group that is often used in conjunction with THP-protected propargyl alcohols, can participate in the A³ coupling reaction. This involves the reaction of an alkyne, an aldehyde, and an amine, typically catalyzed by a metal such as copper or gold, to produce propargylamines.

Synthesis of Heterocycles: The functionalities within this compound make it a potential building block for the synthesis of various heterocyclic systems through MCRs. For example, dihydropyrano[2,3-c]pyrazoles have been synthesized via a four-component reaction involving hydrazine (B178648) hydrate, ethyl acetoacetate, an aldehyde, and malononitrile. researchgate.net The structural elements of this compound are amenable to being incorporated into such complex heterocyclic scaffolds.

The application of this compound and its derivatives in these advanced synthetic strategies underscores its value in generating molecular diversity and complexity from simple precursors.

Methodological Approaches for the Spectroscopic Characterization and Structural Elucidation of 4 Oxan 2 Yloxy but 2 Yn 1 Ol and Its Derivatives

X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms or Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. mdpi.comrigaku.comcarleton.edu This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation of compounds like 4-(oxan-2-yloxy)but-2-yn-1-ol and its derivatives. However, the application of this powerful technique is entirely contingent on the ability to grow a high-quality single crystal of the target compound. msu.edu

As of the current body of scientific literature, a specific crystal structure for this compound has not been reported. The absence of such data is not uncommon for small, flexible molecules. nih.gov The conformational flexibility imparted by the rotatable single bonds in the butynol (B8639501) chain and the oxane ring, coupled with the presence of a hydroxyl group that can engage in various hydrogen-bonding patterns, can make the process of obtaining a well-ordered crystal lattice challenging. Molecules with high degrees of freedom may be difficult to crystallize, often yielding oils, amorphous solids, or poorly ordered crystals unsuitable for diffraction studies. nih.gov

Should a crystalline form of this compound or a suitable derivative be obtained, the methodological approach to its structural determination via X-ray crystallography would involve several key stages:

Crystal Growth: The initial and often most challenging step is the cultivation of a single crystal of sufficient size and quality. For a low-melting point alcohol derivative like this compound, several crystallization techniques could be employed. These include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion. unifr.ch The choice of solvent is critical; a suitable solvent should dissolve the compound when hot but allow for supersaturation and crystal nucleation upon slow cooling. wvu.edutcu.edu For compounds that are difficult to crystallize, creating derivatives with enhanced crystalline properties, for instance, through the introduction of aromatic groups that encourage π-π stacking, can be a viable strategy.

Data Collection: A suitable single crystal would be mounted on a goniometer and cooled, typically to a cryogenic temperature (around 100 K), to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. carleton.edu As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. These intensities are recorded by a detector.

Structure Solution and Refinement: The collected diffraction data are then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms within the unit cell are determined by solving the "phase problem." Once an initial structural model is obtained, it is refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.

A successful crystallographic analysis of this compound would provide invaluable information. It would definitively establish the molecular conformation in the solid state, revealing the torsional angles of the flexible carbon chain and the conformation of the oxane ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing. This information is fundamental to understanding the compound's physical properties and its interactions in a solid-state environment.

Given the potential challenges in crystallizing the parent alcohol, the formation of crystalline derivatives is a common and effective alternative. For instance, esterification of the terminal alcohol or reaction to form a metal complex could yield a more rigid structure with a higher propensity for crystallization. The crystallographic data from such a derivative would still provide crucial insights into the core molecular structure of the this compound fragment.

The table below summarizes hypothetical crystallographic data that would be obtained from a successful X-ray diffraction experiment on a derivative.

| Parameter | Hypothetical Value |

| Chemical Formula | C9 H14 O3 |

| Formula Weight | 170.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.127 |

| R-factor (%) | < 5 |

Computational and Theoretical Investigations Pertaining to 4 Oxan 2 Yloxy but 2 Yn 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 4-(oxan-2-yloxy)but-2-yn-1-ol. Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a balance between accuracy and computational cost. nrel.govsmu.edu By solving the Schrödinger equation for the molecule, DFT can determine various electronic properties.

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they dictate the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability and reactivity.

Reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, can be derived from the electronic structure calculations. These descriptors help in predicting the sites of electrophilic and nucleophilic attack. For this compound, the alkyne bond is expected to be a region of high electron density, making it susceptible to electrophilic attack, while the oxygen atoms of the hydroxyl and oxane groups are potential sites for nucleophilic interactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 2.5 D |

| Mulliken Charge on O1 (hydroxyl) | -0.65 e |

Conformational Analysis and Energy Landscapes of the Molecule

The flexibility of the this compound molecule, particularly around the single bonds, gives rise to multiple conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES) of the molecule. ucsb.edunih.govnih.gov This is typically achieved using molecular mechanics (MM) force fields or more accurate quantum mechanical methods.

The process involves systematically rotating the rotatable bonds and calculating the energy of the resulting geometries. The low-energy conformations represent the most probable shapes of the molecule. For this compound, the key dihedral angles are those around the C-O bonds of the ether linkage and the C-C single bond adjacent to the hydroxyl group.

The energy landscape is a multi-dimensional surface that represents the potential energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. Understanding the energy landscape is crucial for predicting the molecule's preferred shape and its dynamic behavior.

Table 2: Relative Energies of Stable Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 60° | 0.00 | 65.2 |

| 2 | 180° | 0.85 | 25.1 |

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of this compound in different solvent environments. pku.edu.cnacs.orgresearchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the investigation of dynamic processes, such as conformational changes and interactions with solvent molecules.

By placing the this compound molecule in a box of solvent molecules (e.g., water, ethanol), MD simulations can provide insights into how the solvent affects the molecule's stability and conformation. The simulations can reveal the formation of hydrogen bonds between the hydroxyl group of the solute and the solvent molecules, as well as other non-covalent interactions.

The stability of the molecule in a given solvent can be assessed by analyzing its trajectory over the course of the simulation. Properties such as the root-mean-square deviation (RMSD) of the atomic positions can indicate whether the molecule maintains a stable structure or undergoes significant conformational changes. The radial distribution function can be calculated to understand the structuring of solvent molecules around the solute.

Table 3: Solvent Accessible Surface Area (SASA) of this compound in Different Solvents (Illustrative)

| Solvent | Average SASA (Ų) |

|---|---|

| Water | 250.3 |

| Ethanol | 245.8 |

Reaction Mechanism Studies and Transition State Analysis Involving this compound

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. smu.edursc.orgnih.gov By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. Transition state theory can then be used to calculate the activation energies and reaction rates. unacademy.comfiveable.memasterorganicchemistry.comlibretexts.orgwikipedia.org

A common reaction of alkynes is hydration, which can be catalyzed by acids or metal complexes. libretexts.orgopenochem.orgopenstax.orgkhanacademy.org Computational studies can model the step-by-step process of water addition across the triple bond. This involves locating the transition state for each elementary step and calculating its energy. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes.

For instance, in the acid-catalyzed hydration of this compound, the first step is likely the protonation of the alkyne to form a vinyl cation intermediate. The subsequent attack of a water molecule and deprotonation would lead to an enol, which then tautomerizes to the final ketone product. Computational chemistry can model each of these steps and determine the rate-determining step of the reaction.

Table 4: Calculated Activation Energies for the Hydration of this compound (Illustrative)

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Protonation of alkyne | TS1 | 15.2 |

| Nucleophilic attack by water | TS2 | 8.5 |

| Deprotonation | TS3 | 5.1 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can accurately predict various spectroscopic parameters for this compound, which can aid in its experimental characterization. acs.orguncw.educhemrxiv.orgarxiv.orgresearchgate.net Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two common techniques for which computational predictions are highly valuable.

NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. acs.orgrsc.orgnih.govrsc.orgq-chem.com These calculations provide theoretical chemical shifts for the ¹H and ¹³C nuclei in the molecule. By comparing the calculated spectra with experimental data, it is possible to confirm the structure of the molecule and assign the observed peaks.

IR spectra can be predicted by calculating the vibrational frequencies of the molecule. This is typically done by performing a frequency calculation on the optimized geometry of the molecule. The calculated frequencies correspond to the vibrational modes of the molecule, and their intensities can also be predicted. These theoretical spectra can be used to identify the characteristic functional groups present in this compound, such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the C-O stretches of the ether.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₂OH) | 61.5 |

| C2 (C≡C) | 85.2 |

| C3 (C≡C) | 88.9 |

| C4 (CH₂O) | 68.3 |

Future Research Directions and Unexplored Avenues for 4 Oxan 2 Yloxy but 2 Yn 1 Ol

Development of Novel and Sustainable Synthetic Routes

Future research is anticipated to focus on developing more efficient and environmentally benign methods for the synthesis of 4-(oxan-2-yloxy)but-2-yn-1-ol. Current synthetic strategies often rely on traditional protecting group chemistry which may involve stoichiometric reagents and generate significant waste. The development of catalytic and atom-economical approaches would be a substantial advancement.

Potential research avenues include:

Catalytic Monoprotection of 2-Butyne-1,4-diol (B31916): Investigating selective monoprotection of 2-butyne-1,4-diol using catalytic amounts of acid or metal catalysts could offer a more sustainable alternative to current methods.

Enzymatic Protection: The use of enzymes, such as lipases, for the selective acylation of one of the hydroxyl groups, followed by protection of the remaining alcohol and subsequent deacylation, could provide a greener route.

Flow Chemistry Approaches: Continuous flow synthesis could enable better control over reaction parameters, improve safety, and allow for easier scale-up of the synthesis of this compound.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Monoprotection | Reduced catalyst loading, higher atom economy, milder reaction conditions. | Development of selective catalysts, optimization of reaction conditions. |

| Enzymatic Methods | High selectivity, use of renewable catalysts, mild reaction conditions. | Screening for suitable enzymes, optimization of enzymatic activity and stability. |

| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters. | Reactor design, optimization of flow parameters, integration of in-line purification. |

Exploration of Unconventional Reactivity Patterns under Novel Catalytic Systems

The reactivity of the alkyne and alcohol functionalities in this compound can be further exploited through the use of novel catalytic systems. This could lead to the discovery of new transformations and the synthesis of unique molecular architectures.

Future research could explore:

Asymmetric Catalysis: The development of chiral catalysts for the asymmetric functionalization of the alkyne or the primary alcohol would be highly valuable for the synthesis of enantiomerically enriched compounds.

Dual Catalysis: The simultaneous activation of both the alkyne and the alcohol functionalities using two different catalysts could enable novel tandem or cascade reactions.

Metallaphotoredox Catalysis: Combining transition metal catalysis with photoredox catalysis could unlock new reactivity patterns, such as the direct C-H functionalization of the oxane ring or novel additions across the alkyne.

| Catalytic System | Potential Transformation | Expected Outcome |

| Chiral Lewis Acids | Asymmetric alkyne functionalization | Synthesis of chiral propargyl alcohols |

| Dual Transition Metal/Organocatalysis | Tandem cyclization/functionalization | Rapid construction of complex heterocyclic scaffolds |

| Metallaphotoredox Catalysis | Remote C-H functionalization | Novel derivatization of the THP protecting group |

Expansion of Applications in Emerging Fields of Chemical Synthesis

The unique structural features of this compound make it an attractive starting material for the synthesis of molecules with applications in emerging fields such as materials science, chemical biology, and medicinal chemistry.

Potential applications to be explored include:

Synthesis of Functional Polymers: The alkyne functionality can be utilized for polymerization reactions, such as click chemistry, to generate polymers with tailored properties for applications in drug delivery or as advanced materials.

Development of Bioactive Molecules: The butynol (B8639501) core is a common motif in natural products and pharmaceuticals. This compound could serve as a key intermediate in the synthesis of novel drug candidates.

Preparation of Molecular Probes: The alkyne can be used as a handle for the attachment of fluorescent dyes or other reporter groups, enabling the development of molecular probes for biological imaging or sensing applications.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of the synthesis and reactions of this compound into automated platforms would accelerate the discovery of new reactions and applications. wikipedia.orgrsc.org High-throughput experimentation (HTE) can be employed to rapidly screen a large number of catalysts and reaction conditions.

Future research in this area could involve:

Automated Synthesis of Derivatives: Developing automated protocols for the derivatization of the free alcohol and the alkyne would allow for the rapid generation of compound libraries for screening purposes.

HTE for Reaction Optimization: Utilizing HTE to quickly identify optimal conditions for known and new transformations of this compound.

Machine Learning-Assisted Reaction Prediction: Employing machine learning algorithms to predict the outcome of reactions involving this compound and to guide the design of new experiments.

Synergistic Research with Other Chemical Disciplines (e.g., Photochemistry, Electrochemistry)

The exploration of photochemical and electrochemical reactions of this compound represents a promising and largely unexplored research avenue. nih.govnih.govresearchgate.net These methods can offer unique reactivity and selectivity compared to traditional thermal reactions.

Potential synergistic research directions include:

Photochemical Transformations: Investigating photochemical cycloadditions, isomerizations, or radical reactions of the alkyne moiety could lead to the synthesis of novel and complex molecular scaffolds. beilstein-journals.orgresearchgate.netacs.orgacs.org

Electrochemical Synthesis: Utilizing electrochemistry for the selective oxidation or reduction of the alcohol and alkyne functionalities could provide a green and efficient method for the synthesis of valuable derivatives. acs.org

Photoelectrochemical Catalysis: Combining light and electricity to drive novel transformations of this compound could open up new possibilities in synthetic chemistry.

| Discipline | Potential Reaction | Anticipated Product Class |

| Photochemistry | [2+2] Cycloaddition with alkenes | Cyclobutene derivatives |

| Electrochemistry | Anodic oxidation of the primary alcohol | Carboxylic acid or aldehyde derivatives |

| Photoelectrochemistry | Coupled oxidation-reduction processes | Bifunctionalized products |

Q & A

Q. What are the established synthetic routes for 4-(oxan-2-yloxy)but-2-yn-1-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving alkynol intermediates and oxane ring formation. For example, describes a reaction where cesium carbonate in acetonitrile at 75°C facilitates etherification, yielding 66% after HPLC purification. Similarly, outlines the synthesis of alkynyl-aziridines starting from propargyl alcohol derivatives, emphasizing the role of n-BuLi in THF for deprotonation. Key factors affecting yield include solvent choice (polar aprotic solvents enhance nucleophilicity), base strength, and temperature control to minimize side reactions. Methodological optimization should prioritize inert atmospheres and stoichiometric precision to avoid undesired byproducts .

Q. How can researchers ensure purity and structural fidelity of this compound during synthesis?

Analytical techniques such as HPLC (reverse-phase C18 columns with MeCN/water mobile phases) and LCMS (monitoring m/z values) are critical. highlights retention times (e.g., 1.40 minutes under SMD-TFA05 conditions) for product validation. Additionally, NMR (¹H/¹³C) and FTIR can confirm functional groups (e.g., alkyne C≡C stretch at ~2100 cm⁻¹). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for intermediates, as demonstrated in and . Always cross-validate spectral data with literature or computational predictions .

Q. What safety protocols are essential when handling intermediates like but-2-yn-1-ol derivatives?

Propargyl alcohols (e.g., but-2-yn-1-ol) are flammable and reactive. specifies safety measures: use fume hoods, avoid skin contact (wear nitrile gloves), and prevent static discharge. Emergency procedures include rinsing eyes with water for 15 minutes and using dry chemical fire extinguishers. Storage in sealed containers under nitrogen is advised to prevent oxidation or polymerization .

Q. How does solvent selection impact the stability of this compound during reactions?

Polar aprotic solvents (e.g., acetonitrile, THF) stabilize intermediates by solubilizing ionic reagents (e.g., Cs₂CO₃) and minimizing hydrolysis. and show that THF is optimal for lithiation steps, while acetonitrile facilitates SN2 reactions. Avoid protic solvents (e.g., methanol) unless required for acid-catalyzed steps, as they may protonate alkynide intermediates, reducing reactivity .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals be systematically analyzed?

Apply graph-set analysis (Etter’s rules) to categorize hydrogen bonds into motifs like D (donor), A (acceptor), and R (ring). emphasizes directional interactions; for example, the hydroxyl group may form intramolecular bonds with the oxane oxygen or intermolecular bonds with adjacent molecules. Single-crystal X-ray diffraction (SCXRD) data, analyzed via software like SHELXL ( ), can map these interactions. Compare observed patterns with similar ether-alcohol systems to predict packing efficiency or polymorphism .

Q. What strategies resolve crystallographic ambiguities in this compound derivatives?

Use SHELX suites (SHELXD for phase problem solving, SHELXL for refinement) to process SCXRD data. demonstrates how anisotropic displacement parameters and twin refinement improve model accuracy. For challenging cases (e.g., disorder in the oxane ring), apply restraints to bond lengths/angles and validate via R-factor convergence (target <5%). WinGX ( ) provides visualization tools to cross-check thermal ellipsoids and hydrogen positions .

Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling?

Deuterium or ¹³C labeling at the alkyne or oxane oxygen can track proton transfer or bond cleavage. For example, uses isotopic tracers in chlorinated DMAPP synthesis to confirm allylic rearrangement pathways. Kinetic isotope effects (KIE) measured via GC-MS or NMR quantify rate-determining steps (e.g., deprotonation vs. nucleophilic attack). Computational DFT studies (Gaussian, ORCA) can supplement experimental data by modeling transition states .

Q. How should biological activity assays be designed for this compound analogs?

Leverage structural analogs like deoxyarbutin ( ), a tyrosinase inhibitor (IC₅₀ = 50 nM), as a template. Use enzyme kinetics (Michaelis-Menten plots) to assess competitive/non-competitive inhibition. For cellular assays (e.g., melanogenesis inhibition in B16 cells), validate target engagement via Western blotting (TYR, TRP-1/2 expression). SAR studies should modify the oxane ring size or alkyne chain length to optimize potency and selectivity .

Q. How can contradictions in synthetic yields (e.g., 66% vs. lower literature values) be reconciled?

Systematically evaluate variables: reagent purity (e.g., Cs₂CO₃ hygroscopicity), catalyst aging, or workup efficiency. ’s high yield (66%) may result from optimized HPLC purification, whereas lower yields in other studies () could stem from incomplete intermediate protection. Design controlled experiments with in situ FTIR monitoring to identify bottlenecks (e.g., side reactions during etherification) .

Q. What computational approaches predict the physicochemical properties of this compound?

Use COSMO-RS for solubility predictions in organic/aqueous mixtures. Molecular dynamics (MD) simulations (GROMACS) can model aggregation behavior or membrane permeability. For electronic properties, DFT calculations (B3LYP/6-31G*) estimate frontier orbitals (HOMO/LUMO) to predict reactivity in click chemistry or photodegradation. Validate models against experimental LogP (HPLC) and DSC data (melting point) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.